molecular formula C18H20N4O2 B10759211 2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate

2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate

Cat. No.: B10759211
M. Wt: 324.4 g/mol
InChI Key: HSHVHNIOQTZSOQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of CRA_10656 involves the reaction of 2-hydroxy-3-isobutoxyphenyl with 1H-benzimidazole-5-carboximidamide. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods for CRA_10656 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CRA_10656 undergoes various types of chemical reactions, including:

    Oxidation: CRA_10656 can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: CRA_10656 can undergo substitution reactions, where functional groups on the phenyl or benzimidazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CRA_10656 has a wide range of scientific research applications, including:

    Chemistry: CRA_10656 is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: CRA_10656 is being explored for its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of CRA_10656 involves its interaction with specific molecular targets, such as enzymes or receptors. One known target is Trypsin-1, an enzyme involved in protein digestion. CRA_10656 binds to Trypsin-1 and inhibits its activity, which can have various biological effects .

Comparison with Similar Compounds

CRA_10656 is unique compared to other phenylbenzimidazole compounds due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[2-hydroxy-3-(2-methylpropoxy)phenyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C18H20N4O2/c1-10(2)9-24-15-5-3-4-12(16(15)23)18-21-13-7-6-11(17(19)20)8-14(13)22-18/h3-8,10,23H,9H2,1-2H3,(H3,19,20)(H,21,22)

InChI Key

HSHVHNIOQTZSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=CC(=C1O)C2=NC3=C(N2)C=C(C=C3)C(=N)N

Origin of Product

United States

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